molecular formula C15H24BrNO3S B12198170 [(4-Bromo-3-pentyloxyphenyl)sulfonyl](methylpropyl)amine

[(4-Bromo-3-pentyloxyphenyl)sulfonyl](methylpropyl)amine

Cat. No.: B12198170
M. Wt: 378.3 g/mol
InChI Key: SJGVVYSGJMNGJQ-UHFFFAOYSA-N
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Description

(4-Bromo-3-pentyloxyphenyl)sulfonylamine is an organic compound that features a bromine atom, a pentyloxy group, and a sulfonyl amine group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-pentyloxyphenyl)sulfonylamine typically involves multiple steps, including bromination, sulfonation, and amination reactions. One common synthetic route starts with the bromination of a phenyl ring, followed by the introduction of a pentyloxy group through an etherification reaction. The sulfonyl group is then introduced via sulfonation, and finally, the amine group is added through an amination reaction.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-pentyloxyphenyl)sulfonylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Bromo-3-pentyloxyphenyl)sulfonylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (4-Bromo-3-pentyloxyphenyl)sulfonylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The bromine atom and pentyloxy group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-3-(trifluoromethyl)phenyl)sulfonylamine
  • (4-Bromo-3-methoxyphenyl)sulfonylamine

Uniqueness

(4-Bromo-3-pentyloxyphenyl)sulfonylamine is unique due to the presence of the pentyloxy group, which can influence its chemical reactivity and biological activity. This distinguishes it from similar compounds that may have different substituents, affecting their overall properties and applications.

Properties

Molecular Formula

C15H24BrNO3S

Molecular Weight

378.3 g/mol

IUPAC Name

4-bromo-N-butan-2-yl-3-pentoxybenzenesulfonamide

InChI

InChI=1S/C15H24BrNO3S/c1-4-6-7-10-20-15-11-13(8-9-14(15)16)21(18,19)17-12(3)5-2/h8-9,11-12,17H,4-7,10H2,1-3H3

InChI Key

SJGVVYSGJMNGJQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=CC(=C1)S(=O)(=O)NC(C)CC)Br

Origin of Product

United States

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